molecular formula C19H23NO3 B268563 N-(2,4-dimethylphenyl)-2-(2-ethoxyethoxy)benzamide

N-(2,4-dimethylphenyl)-2-(2-ethoxyethoxy)benzamide

Cat. No. B268563
M. Wt: 313.4 g/mol
InChI Key: BUVCLFDKXOSRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-(2-ethoxyethoxy)benzamide, also known as DMPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEB is a benzamide derivative that exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(2-ethoxyethoxy)benzamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(2-ethoxyethoxy)benzamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to reduce the levels of oxidative stress markers and to improve the antioxidant status in animal models of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethylphenyl)-2-(2-ethoxyethoxy)benzamide is its potential as a lead compound for the development of new drugs for the treatment of various diseases. However, its limitations include its low solubility in water and its relatively low bioavailability, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on N-(2,4-dimethylphenyl)-2-(2-ethoxyethoxy)benzamide. These include the development of new synthetic methods for the production of N-(2,4-dimethylphenyl)-2-(2-ethoxyethoxy)benzamide and its derivatives, the investigation of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its potential as a lead compound for the development of new drugs for the treatment of various diseases. Additionally, the investigation of the mechanisms underlying the anti-inflammatory and analgesic effects of N-(2,4-dimethylphenyl)-2-(2-ethoxyethoxy)benzamide may provide insights into the development of new therapies for these conditions.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-(2-ethoxyethoxy)benzamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenyl isocyanate with 2-ethoxyethanol, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification and isolation.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(2-ethoxyethoxy)benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, including arthritis, cancer, and neuropathic pain.

properties

Product Name

N-(2,4-dimethylphenyl)-2-(2-ethoxyethoxy)benzamide

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-ethoxyethoxy)benzamide

InChI

InChI=1S/C19H23NO3/c1-4-22-11-12-23-18-8-6-5-7-16(18)19(21)20-17-10-9-14(2)13-15(17)3/h5-10,13H,4,11-12H2,1-3H3,(H,20,21)

InChI Key

BUVCLFDKXOSRCG-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)C

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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